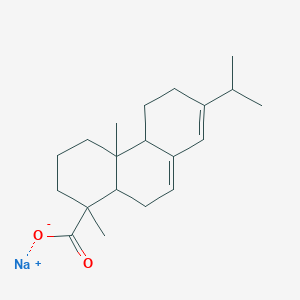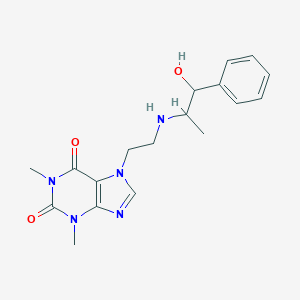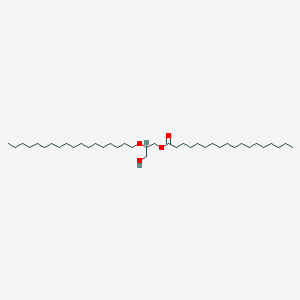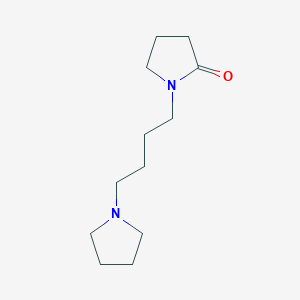
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-
Overview
Description
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- is a chemical compound that is commonly used in scientific research. It is also known as N-Butyl-4-piperidone or NBP. This compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in many different fields. In
Mechanism Of Action
The mechanism of action of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- is not fully understood. However, it has been shown to interact with a variety of different molecular targets in the brain, including dopamine receptors and NMDA receptors. These interactions may contribute to the compound's neuroprotective effects.
Biochemical And Physiological Effects
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective effects. Additionally, NBP has been shown to have antioxidant properties, which may help to protect against oxidative stress and neuroinflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for researchers in many different fields. Additionally, NBP is relatively easy to synthesize and purify, making it accessible to many different labs. However, one limitation of using NBP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations. Finally, there may be opportunities to develop new derivatives of NBP that have even greater neuroprotective effects.
Scientific Research Applications
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- has a wide range of scientific research applications. It has been used in studies related to neurotransmitter release, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In particular, NBP has been shown to have neuroprotective effects, making it a promising candidate for the treatment of these diseases.
properties
CAS RN |
14052-94-9 |
|---|---|
Product Name |
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- |
Molecular Formula |
C12H22N2O |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-(4-pyrrolidin-1-ylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H22N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-11H2 |
InChI Key |
FDNVDBVUIXCOFK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCN2CCCC2=O |
Canonical SMILES |
C1CCN(C1)CCCCN2CCCC2=O |
Other CAS RN |
14052-94-9 |
synonyms |
1-(4-Pyrrolizinobutyl)-2-pyrrolidone |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)
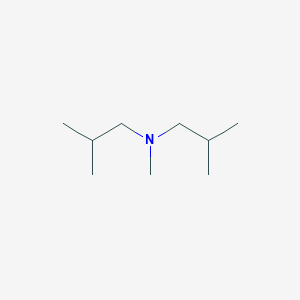

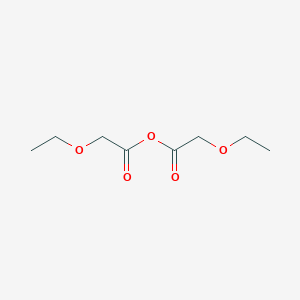
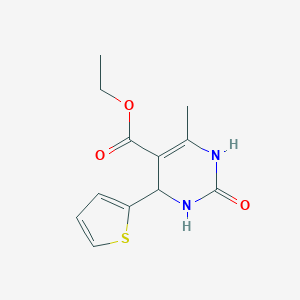
![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)
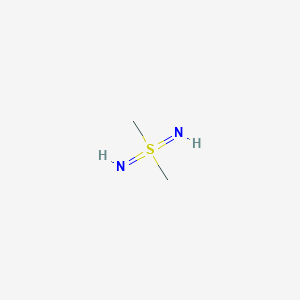
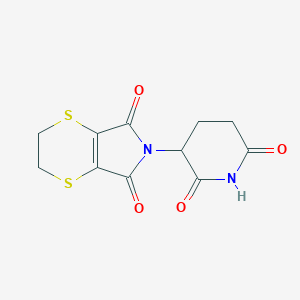
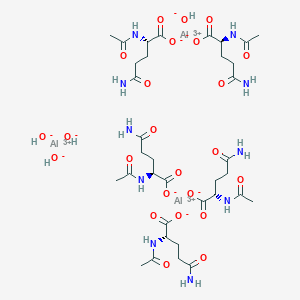
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
